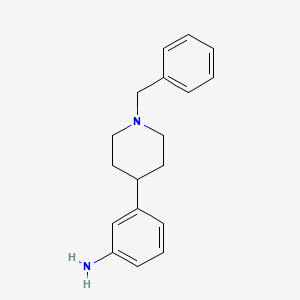
3-(1-Benzylpiperidin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-Benzylpiperidin-4-yl)aniline” is a chemical compound with the CAS Number: 1783503-38-7 . It has a molecular weight of 266.39 and is typically available in powder form . The IUPAC name for this compound is 3-(1-Benzylpiperidin-4-yl)aniline .
Molecular Structure Analysis
The InChI code for “3-(1-Benzylpiperidin-4-yl)aniline” is 1S/C18H22N2/c19-18-8-4-7-17(13-18)16-9-11-20(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14,19H2 . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-(1-Benzylpiperidin-4-yl)aniline” is a powder at room temperature . The compound’s molecular formula is C18H22N2 .Wissenschaftliche Forschungsanwendungen
Chemosensor Applications
- Fluorescent Chemosensors : Compounds similar to "3-(1-Benzylpiperidin-4-yl)aniline" have been used as efficient chemosensors. For instance, anthracene and pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole have shown high selectivity and sensitivity towards Al3+ ions in aqueous solutions. These probes have been applied for imaging intracellular Al3+ ions in living cells via confocal fluorescence microscopy, highlighting their potential in biological and environmental monitoring (Shree et al., 2019).
Catalysis and Synthesis
- Catalytic Applications : Novel methodologies for synthesizing anilines, fundamental motifs in various chemical industries, have been explored. A notable approach involves the site-directed C–C bond primary amination of alkylarenes or benzyl alcohols, offering a direct and efficient pathway to substituted anilines. This method highlights the role of such compounds in facilitating complex organic syntheses, potentially impacting the production of fine chemicals, pharmaceuticals, and polymers (Liu et al., 2018).
Material Science
- Electroluminescence and Photophysical Properties : The development of highly luminescent tetradentate bis-cyclometalated platinum complexes utilizing derivatives of N,N-Di(phenyl)aniline showcases their application in electroluminescence. Such compounds have been incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance and efficiency. This research opens avenues for "3-(1-Benzylpiperidin-4-yl)aniline" and related compounds in advanced material sciences, particularly in the development of new OLED materials (Vezzu et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition : Compounds structurally related to "3-(1-Benzylpiperidin-4-yl)aniline" have demonstrated efficacy as corrosion inhibitors for metals in aggressive environments. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has shown significant inhibitory action on the corrosion of mild steel in acidic solutions. The adsorption of these compounds on metal surfaces follows Langmuir’s isotherm, indicating their potential in protecting industrial metal components (Daoud et al., 2014).
Eigenschaften
IUPAC Name |
3-(1-benzylpiperidin-4-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-18-8-4-7-17(13-18)16-9-11-20(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYBTJCNKSLEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzylpiperidin-4-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

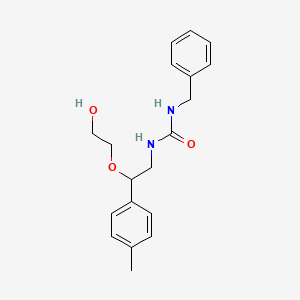
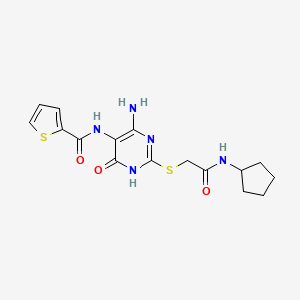
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate](/img/structure/B2715996.png)
![6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2715997.png)
![N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2715998.png)
![N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2716001.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2716002.png)
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzenecarbonitrile](/img/structure/B2716003.png)
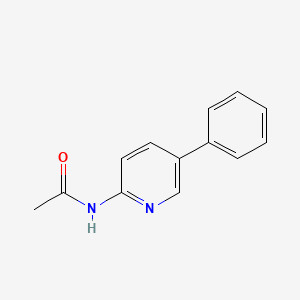

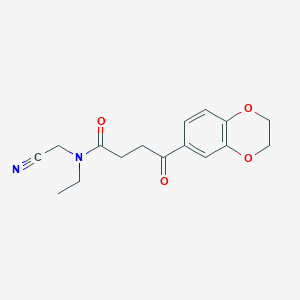
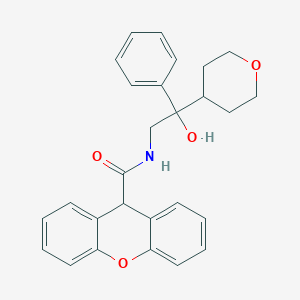
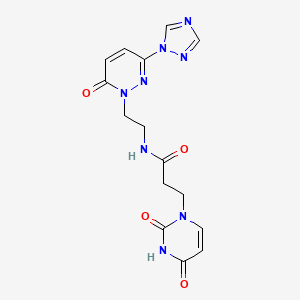
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)